4-Hydroxybenzofuran-7-carbaldehyde

Physicochemical profiling Chromatography optimization Formulation pre-screening

4-Hydroxybenzofuran-7-carbaldehyde (CAS 59254-29-4; molecular formula C₉H₆O₃; MW 162.14 g/mol) is a heterobicyclic aromatic compound comprising a benzofuran core substituted with a phenolic hydroxyl at the 4-position and a formyl group at the 7-position. Its SMILES notation is c1cc(c2ccoc2c1C=O)O.

Molecular Formula C9H6O3
Molecular Weight 162.14 g/mol
Cat. No. B12886523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxybenzofuran-7-carbaldehyde
Molecular FormulaC9H6O3
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=COC2=C1C=O)O
InChIInChI=1S/C9H6O3/c10-5-6-1-2-8(11)7-3-4-12-9(6)7/h1-5,11H
InChIKeyZVOARUZCWWAAQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxybenzofuran-7-carbaldehyde: Physicochemical Identity and Procurement Baseline for a Dually Functionalized Benzofuran Scaffold


4-Hydroxybenzofuran-7-carbaldehyde (CAS 59254-29-4; molecular formula C₉H₆O₃; MW 162.14 g/mol) is a heterobicyclic aromatic compound comprising a benzofuran core substituted with a phenolic hydroxyl at the 4-position and a formyl group at the 7-position . Its SMILES notation is c1cc(c2ccoc2c1C=O)O . The compound belongs to the class of hydroxy-substituted benzofuran carbaldehydes, which serve as versatile intermediates for constructing bioactive molecules, natural product analogs, and metal-chelating ligands [1]. The simultaneous presence of a hydrogen-bond donor (–OH), a hydrogen-bond acceptor (furan oxygen and aldehyde oxygen), and a reactive electrophilic center (–CHO) within a rigid planar scaffold distinguishes this regioisomer from other benzofuran carbaldehyde positional isomers .

Why 4-Hydroxybenzofuran-7-carbaldehyde Cannot Be Replaced by Generic Benzofuran Carbaldehydes or Hydroxybenzofurans


Generic substitution among benzofuran carbaldehyde regioisomers or between monofunctional analogs (e.g., benzofuran-7-carbaldehyde lacking the 4-OH, or 4-hydroxybenzofuran lacking the 7-CHO) fails because the specific 4-hydroxy/7-carbaldehyde substitution pattern governs three non-interchangeable properties simultaneously: (i) intramolecular hydrogen bonding between the 4-OH and 7-CHO groups modulates electrophilicity and spectroscopic signatures [1]; (ii) the hydroxyl group contributes one additional H-bond donor (increasing total HBD from 0 to 1 relative to benzofuran-7-carbaldehyde) and raises computed density from ~1.2 to 1.392 g/cm³, altering solubility, chromatographic behavior, and formulation handling ; and (iii) the 4-OH position is ortho to the benzofuran oxygen, enabling chelation-driven metal coordination and regioselective O-alkylation that is sterically and electronically inaccessible to the 5-OH, 6-OH, or 7-OH isomers [2]. A procurement decision to substitute this compound with a cheaper or more available analog therefore risks losing the precise spatial orientation of functional groups required for downstream synthetic steps and biological target engagement.

4-Hydroxybenzofuran-7-carbaldehyde: Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: Computed Boiling Point, Density, and Hydrogen-Bond Capacity vs. Non-Hydroxylated Benzofuran-7-carbaldehyde

The addition of a single phenolic –OH at position 4 dramatically alters the computed physicochemical profile of 4-hydroxybenzofuran-7-carbaldehyde relative to its non-hydroxylated parent, benzofuran-7-carbaldehyde (CAS 95333-14-5). The target compound exhibits a calculated boiling point of 172.71 °C at 760 mmHg, which is approximately 79 °C lower than the 251.5 ± 13.0 °C reported for benzofuran-7-carbaldehyde . Computed density increases from 1.2 ± 0.1 g/cm³ (parent) to 1.392 g/cm³ (target), and the flash point drops from 110.2 ± 12.5 °C to 58.253 °C . Functionally, the target introduces one hydrogen-bond donor (phenolic –OH), increasing total HBD from 0 to 1, which raises the polar surface area contribution and alters logP-driven partitioning behavior .

Physicochemical profiling Chromatography optimization Formulation pre-screening

Isomeric Specificity: Regiochemical Control of Intramolecular Hydrogen Bonding Between 4-OH and 7-CHO vs. 7-Hydroxybenzofuran-4-carbaldehyde

Among the isomeric hydroxybenzofuran carbaldehydes sharing the molecular formula C₉H₆O₃ (MW 162.14), the 4-hydroxy/7-carbaldehyde substitution pattern is unique in placing the hydroxyl and formyl groups in an ortho relationship on the benzenoid ring of the benzofuran scaffold . This juxtaposition enables intramolecular hydrogen bonding between the phenolic –OH donor and the carbonyl oxygen of the aldehyde, a geometric feature that is sterically impossible in the 7-hydroxybenzofuran-4-carbaldehyde isomer (CAS 6126-64-3), where the OH and CHO are transposed across the ring system . The presence of intramolecular H-bonding can be detected by the downfield shift of the phenolic proton in ¹H NMR (typically δ 10–12 ppm in DMSO-d₆) and influences the aldehyde carbon electrophilicity, altering reaction rates in nucleophilic addition and condensation chemistries [1].

Regioselective synthesis Intramolecular hydrogen bonding Spectroscopic differentiation

Dual-Functional Synthetic Handle: Aldehyde Reactivity Combined with Phenolic OH Enables Orthogonal Derivatization Not Possible with Monofunctional Analogs

4-Hydroxybenzofuran-7-carbaldehyde possesses two distinct, chemically orthogonal reactive handles: an aldehyde (electrophilic, susceptible to nucleophilic addition, condensation to oximes/hydrazones/Schiff bases, and oxidation to carboxylic acid) and a phenolic hydroxyl (nucleophilic after deprotonation, amenable to O-alkylation, O-acylation, sulfonylation, and Mitsunobu coupling) [1]. In contrast, the monofunctional analog 4-hydroxybenzofuran (CAS 480-97-7; MW 134.13) lacks the aldehyde handle entirely, while benzofuran-7-carbaldehyde (CAS 95333-14-5) lacks the phenolic OH [2]. The presence of both groups on the same scaffold allows sequential, chemoselective transformations (e.g., aldehyde protection followed by phenol functionalization, or vice versa) generating two diversity points from a single starting material without requiring de novo scaffold construction [1].

Orthogonal protection Dual-functional building block Chemoselective derivatization

Biological Target Potential: Estrogen Receptor β Selectivity Achievable Through 7-Carbaldehyde Oxime Derivatization – A Class-Level SAR Inference

While no direct bioactivity data were located for unmodified 4-hydroxybenzofuran-7-carbaldehyde in open literature, the closely related derivative 4-(4-hydroxyphenyl)benzofuran-7-carbaldehyde oxime (CHEMBL231812; BDBM50201163), which retains the 7-carbaldehyde oxime motif, demonstrates potent and selective binding to human estrogen receptor β (ERβ) with an IC₅₀ of 10 nM versus 155 nM for ERα, representing a 15.5-fold selectivity for ERβ [1]. In contrast, benzofuran-7-carbaldehyde derivatives lacking the 4-hydroxy/4-hydroxyphenyl substitution show different pharmacological profiles [2]. This class-level SAR indicates that the 7-carbaldehyde position on the benzofuran scaffold is a critical vector for ERβ-directed ligand design, and that 4-hydroxybenzofuran-7-carbaldehyde serves as the minimal core scaffold from which such selective ligands can be elaborated by oxime formation or reductive amination at the 7-CHO position [1][3].

Estrogen receptor Selective ERβ ligand Oxime derivatization

4-Hydroxybenzofuran-7-carbaldehyde: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Selective Estrogen Receptor β (ERβ) Ligand Design and Lead Optimization

Medicinal chemistry teams developing subtype-selective ERβ ligands for indications such as endometriosis, prostate cancer, or neuroprotection should prioritize 4-hydroxybenzofuran-7-carbaldehyde as a core scaffold. The 7-carbaldehyde group can be directly converted to oximes, hydrazones, or amines—functional groups known to confer ERβ selectivity, as demonstrated by the 15.5-fold ERβ selectivity (IC₅₀ 10 nM vs. 155 nM for ERα) of the closely related 4-(4-hydroxyphenyl)benzofuran-7-carbaldehyde oxime [1]. The 4-OH position provides a secondary vector for SAR exploration (O-alkylation, O-arylation, or biostere replacement) without perturbing the 7-position pharmacophore . Starting from this scaffold rather than a non-hydroxylated benzofuran-7-carbaldehyde saves at least one synthetic step (late-stage hydroxylation) and avoids regioselectivity challenges associated with direct aromatic C–H oxidation [2].

Orthogonal Dual-Functional Building Block for Parallel Library Synthesis

In high-throughput chemistry and fragment-based drug discovery (FBDD) settings, 4-hydroxybenzofuran-7-carbaldehyde functions as an orthogonal dual-functional building block. The aldehyde can undergo reductive amination, Grignard addition, or Knoevenagel condensation, while the phenol can be independently elaborated via Mitsunobu, Williamson ether synthesis, or Chan–Lam coupling [1]. This orthogonality enables two-dimensional library expansion from a single procurement item, reducing the number of distinct building blocks that must be sourced, inventoried, and quality-controlled. Computational predictions indicate that the compound's lower boiling point (~172.71 °C vs. ~251.5 °C for the non-hydroxylated analog) may facilitate evaporative purification of volatile byproducts in parallel synthesis workflows [2].

Metal-Chelating Ligand or Sensor Precursor Exploiting ortho-OH/CHO Geometry

The ortho relationship between the 4-OH and 7-CHO groups creates a bidentate metal-binding motif upon deprotonation of the phenol. This geometry is suitable for the design of fluorescent sensors for transition metals (e.g., Cu²⁺, Fe³⁺, Zn²⁺) and for constructing metal-organic frameworks (MOFs) or coordination polymers [1]. The intramolecular hydrogen bond between 4-OH and 7-CHO pre-organizes the ligand conformation for metal chelation, a feature absent in the meta-disposed 7-hydroxybenzofuran-4-carbaldehyde isomer . Selective procurement of the 4-hydroxy/7-carbaldehyde isomer rather than cheaper positional isomers ensures the correct chelation geometry for applications where metal-binding affinity and selectivity depend on bite angle and ring size of the resulting metallocycle [2].

Natural Product Total Synthesis: Benzofuranoid Core Construction

The 4-hydroxybenzofuran substructure appears in numerous bioactive natural products, including karanjol, coumestans, and moracin derivatives [1]. 4-Hydroxybenzofuran-7-carbaldehyde provides a pre-functionalized benzofuran core that can be advanced to these natural product classes via aldehyde homologation (Wittig, Horner–Wadsworth–Emmons), aldol condensation, or organometallic addition . The reported two-step synthetic strategy from 2,6-dihydroxyacetophenone to access 4-hydroxybenzofurans demonstrates that the 4-OH regioisomer is synthetically accessible on gram scale, and the aldehyde group can be introduced via directed formylation (Vilsmeier–Haack or Duff reaction) [2]. Procuring the pre-assembled 4-hydroxy-7-carbaldehyde scaffold circumvents the need to develop and optimize regioselective formylation conditions in-house, accelerating total synthesis campaigns.

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